molecular formula C12H10N2O4 B2645922 6-Oxo-2-(phenoxymethyl)-1,6-dihydropyrimidine-5-carboxylic acid CAS No. 944889-52-5

6-Oxo-2-(phenoxymethyl)-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B2645922
CAS No.: 944889-52-5
M. Wt: 246.222
InChI Key: HGFAMXXFTBIGOY-UHFFFAOYSA-N
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Description

6-Oxo-2-(phenoxymethyl)-1,6-dihydropyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C12H10N2O4 and its molecular weight is 246.222. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Reactions

Research has explored the synthesis and reactions of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, also known as Biginelli-compounds. These studies have investigated the site of methylation and acylation on these compounds and have developed methods for the synthesis of novel pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines through condensation reactions. Such work highlights the versatility of these compounds in synthesizing heterocyclic compounds with potential pharmacological activities (Kappe & Roschger, 1989).

Biological Activities

The compound and its derivatives have been subject to antimicrobial evaluation, where novel dihydropyrimidine-5-carboxylic acids have been synthesized and tested for their antimicrobial properties. These compounds have shown significant to moderate antibacterial activity and promising antifungal activity, indicating their potential as antimicrobial agents (Shastri & Post, 2019).

Crystal Structure and Properties

Studies have also focused on the crystal structure and properties of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, revealing their conformation and the types of intermolecular hydrogen bonds that stabilize their crystal packing. This research provides insights into the structural aspects of these compounds, which can be crucial for designing drugs with specific biological activities (Mohideen et al., 2008).

Chemical Transformations

The oxidation of tetrahydropyrimidine-5-carboxylic acid derivatives with selenium dioxide has been explored, demonstrating the transformation of the 6-methyl group to hydroxymethyl, formyl, or carboxy group. This study illustrates the chemical flexibility of these compounds, which can be modified to achieve desired functional groups for further chemical or biological applications (Khanina & Dubur, 1982).

Properties

IUPAC Name

6-oxo-2-(phenoxymethyl)-1H-pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c15-11-9(12(16)17)6-13-10(14-11)7-18-8-4-2-1-3-5-8/h1-6H,7H2,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFAMXXFTBIGOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC=C(C(=O)N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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